Prepro VIP (111-122), human acetate
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Overview
Description
Prepro VIP (111-122), human acetate is a derivative peptide of the prepro-vasoactive intestinal polypeptide (VIP), corresponding to residues 111-122. VIP is present in the peripheral and central nervous systems, where it functions as a nonadrenergic, noncholinergic neurotransmitter or neuromodulator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prepro VIP (111-122), human acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods such as preparative HPLC are employed to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Prepro VIP (111-122), human acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Prepro VIP (111-122), human acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and neuromodulation in the nervous system.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Prepro VIP (111-122), human acetate exerts its effects by interacting with specific receptors in the nervous system. It functions as a nonadrenergic, noncholinergic neurotransmitter or neuromodulator, influencing various physiological processes. The molecular targets include VIP receptors, which are G-protein-coupled receptors that activate intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Prepro VIP (81-122), human: Another derivative peptide of VIP, corresponding to residues 81-122.
Vasoactive Intestinal Polypeptide (VIP): The full-length peptide from which Prepro VIP (111-122) is derived.
Uniqueness
Prepro VIP (111-122), human acetate is unique due to its specific sequence and functional properties. It retains the biological activity of VIP while offering a more targeted approach for research and therapeutic applications .
Properties
Molecular Formula |
C55H91N13O23 |
---|---|
Molecular Weight |
1302.4 g/mol |
IUPAC Name |
acetic acid;(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H87N13O21.C2H4O2/c1-9-26(8)41(64-43(76)28(18-35(54)70)57-45(78)30(20-67)59-46(79)31(21-68)60-49(82)38(55)23(2)3)50(83)61-32(22-69)44(77)56-27(14-15-36(71)72)42(75)58-29(19-37(73)74)51(84)65-16-10-12-33(65)47(80)62-39(24(4)5)52(85)66-17-11-13-34(66)48(81)63-40(25(6)7)53(86)87;1-2(3)4/h23-34,38-41,67-69H,9-22,55H2,1-8H3,(H2,54,70)(H,56,77)(H,57,78)(H,58,75)(H,59,79)(H,60,82)(H,61,83)(H,62,80)(H,63,81)(H,64,76)(H,71,72)(H,73,74)(H,86,87);1H3,(H,3,4)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-;/m0./s1 |
InChI Key |
VGVHKGUSLOZJHQ-BDOHJXOQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)N.CC(=O)O |
Origin of Product |
United States |
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